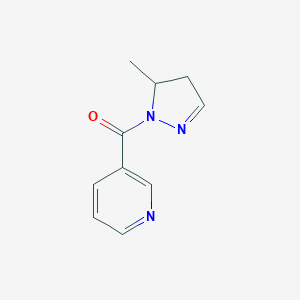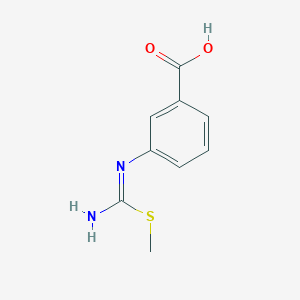
n-(3-Carboxyphenyl)-s-methylisothiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Carboxyphenyl)-S-Methylisothiourea, also known as CTU, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CTU is a derivative of isothiourea, which is a class of compounds that have been studied extensively for their biological activities.
Mécanisme D'action
The mechanism of action of n-(3-Carboxyphenyl)-s-methylisothiourea involves the inhibition of various enzymes and proteins that are involved in the pathogenesis of diseases. n-(3-Carboxyphenyl)-s-methylisothiourea has been shown to inhibit the activity of MMPs by binding to the active site of the enzyme, thereby preventing its catalytic activity. n-(3-Carboxyphenyl)-s-methylisothiourea also inhibits the production of pro-inflammatory cytokines by blocking the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects
n-(3-Carboxyphenyl)-s-methylisothiourea has been shown to have various biochemical and physiological effects. In vitro studies have shown that n-(3-Carboxyphenyl)-s-methylisothiourea inhibits the proliferation and migration of cancer cells, reduces the production of pro-inflammatory cytokines, and protects against oxidative stress. In vivo studies have shown that n-(3-Carboxyphenyl)-s-methylisothiourea has anti-tumor and anti-inflammatory effects, and can improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-Carboxyphenyl)-s-methylisothiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has a high purity and good solubility in aqueous solutions, making it suitable for biological assays. However, n-(3-Carboxyphenyl)-s-methylisothiourea also has some limitations. It has a relatively low potency compared to other drugs that target the same enzymes and proteins. It also has a short half-life, which limits its effectiveness in vivo.
Orientations Futures
There are several future directions for the research on n-(3-Carboxyphenyl)-s-methylisothiourea. One direction is to optimize the synthesis method to improve the potency and pharmacokinetic properties of n-(3-Carboxyphenyl)-s-methylisothiourea. Another direction is to explore the potential therapeutic applications of n-(3-Carboxyphenyl)-s-methylisothiourea in other diseases, such as diabetes and cardiovascular diseases. Further studies are also needed to elucidate the mechanism of action of n-(3-Carboxyphenyl)-s-methylisothiourea and its effects on different cell types and tissues.
Conclusion
In conclusion, n-(3-Carboxyphenyl)-s-methylisothiourea is a promising compound that has potential therapeutic applications in various diseases. Its unique properties make it a valuable tool for scientific research. The synthesis method of n-(3-Carboxyphenyl)-s-methylisothiourea has been optimized to yield a high purity product with good yields, making it suitable for large-scale production. n-(3-Carboxyphenyl)-s-methylisothiourea has been shown to inhibit the activity of various enzymes and proteins that are involved in the pathogenesis of diseases, and has several biochemical and physiological effects. However, further studies are needed to optimize its potency and pharmacokinetic properties, and to explore its potential therapeutic applications in other diseases.
Méthodes De Synthèse
The synthesis of n-(3-Carboxyphenyl)-s-methylisothiourea involves the reaction of 3-nitrobenzoic acid with thiosemicarbazide in the presence of a reducing agent such as sodium dithionite. The resulting compound is then treated with methyl iodide to obtain n-(3-Carboxyphenyl)-s-methylisothiourea. The synthesis method of n-(3-Carboxyphenyl)-s-methylisothiourea has been optimized to yield a high purity product with good yields, making it suitable for large-scale production.
Applications De Recherche Scientifique
N-(3-Carboxyphenyl)-s-methylisothiourea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. n-(3-Carboxyphenyl)-s-methylisothiourea has been shown to inhibit the activity of various enzymes and proteins that are involved in the pathogenesis of these diseases. For example, n-(3-Carboxyphenyl)-s-methylisothiourea has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in cancer metastasis and tissue remodeling. n-(3-Carboxyphenyl)-s-methylisothiourea has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
Propriétés
Numéro CAS |
197792-82-8 |
|---|---|
Nom du produit |
n-(3-Carboxyphenyl)-s-methylisothiourea |
Formule moléculaire |
C9H10N2O2S |
Poids moléculaire |
210.26 g/mol |
Nom IUPAC |
3-[[amino(methylsulfanyl)methylidene]amino]benzoic acid |
InChI |
InChI=1S/C9H10N2O2S/c1-14-9(10)11-7-4-2-3-6(5-7)8(12)13/h2-5H,1H3,(H2,10,11)(H,12,13) |
Clé InChI |
YARJHZVOPBMSSS-UHFFFAOYSA-N |
SMILES |
CSC(=NC1=CC=CC(=C1)C(=O)O)N |
SMILES canonique |
CSC(=NC1=CC=CC(=C1)C(=O)O)N |
Synonymes |
Benzoic acid, 3-[[imino(methylthio)methyl]amino]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



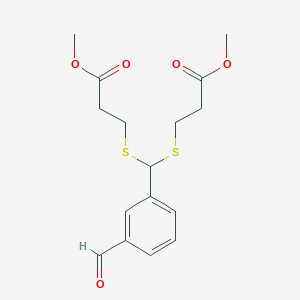
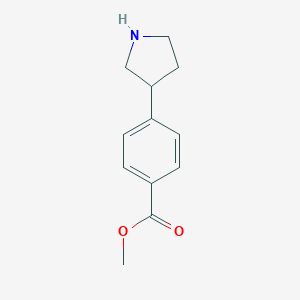
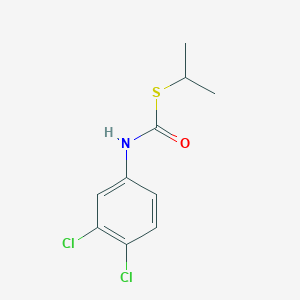
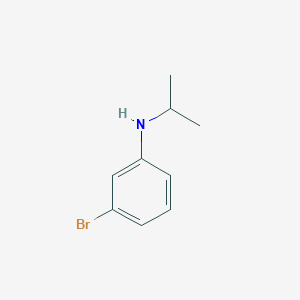
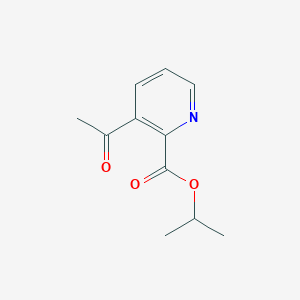
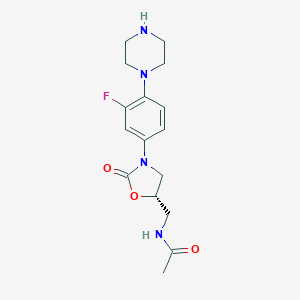

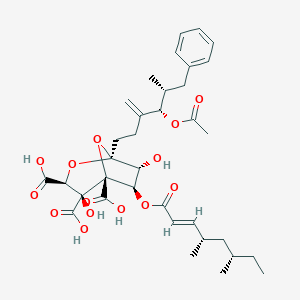
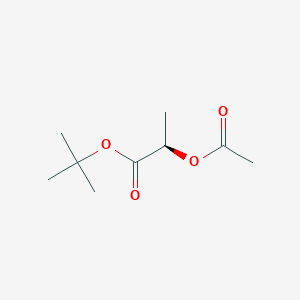
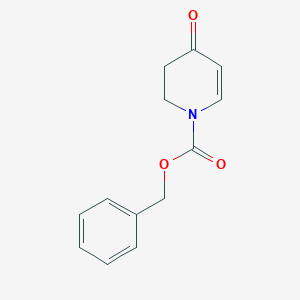
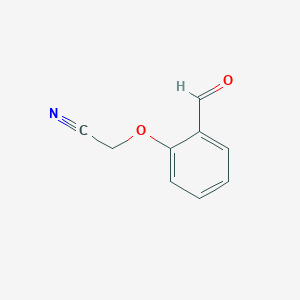
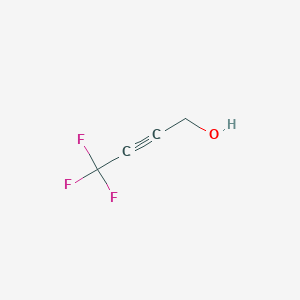
![tert-Butyl 1-methyl-2-oxo-1,2-dihydro-3H-imidazo[4,5-b]pyridine-3-carboxylate](/img/structure/B177683.png)
